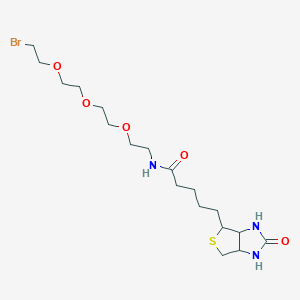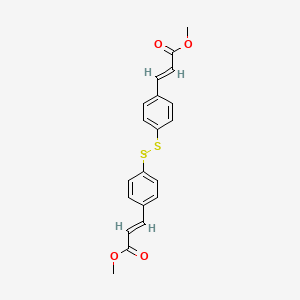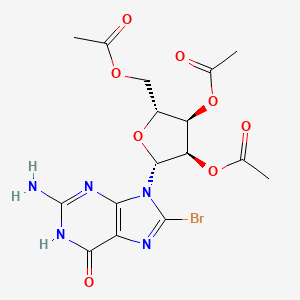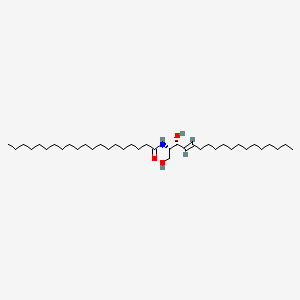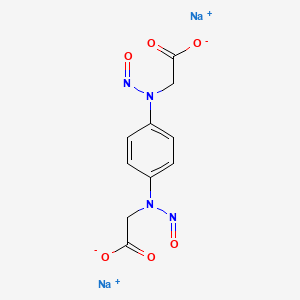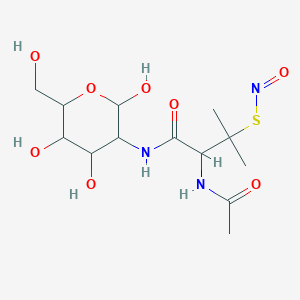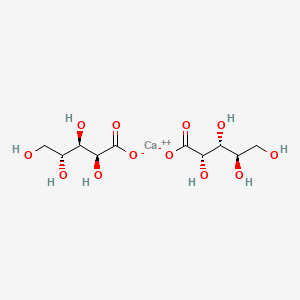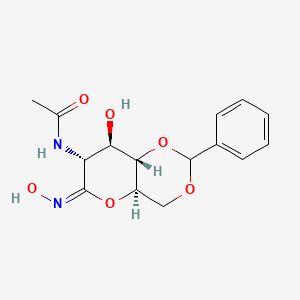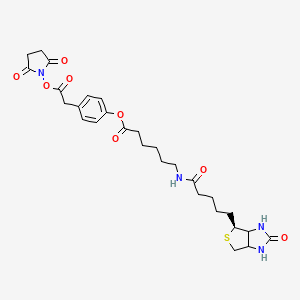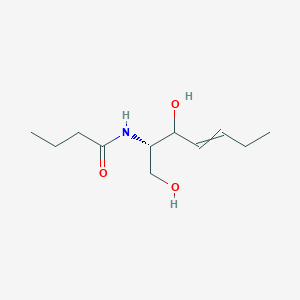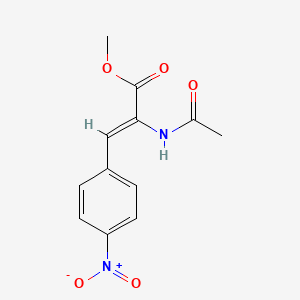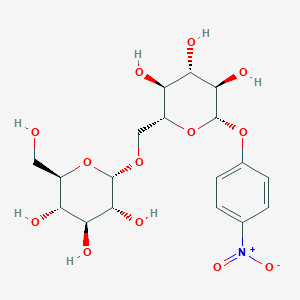
4-Nitrophenyl 6-o-(a-D-glucopyranosyl)-b-D-glucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The stereoselective synthesis of α-D-glucopyranosyl linked oligosaccharides containing an anomeric 4-nitrophenyl group has been accomplished using methyl 2,3,4,6-tetra-O-(4-methoxybenzyl-1-thio-β-D-glucopyranoside) as a key glycosyl donor (Jain & Matta, 1992). This method highlights the importance of protecting groups and the strategic use of glycosyl donors in the synthesis of complex glycosides.
Molecular Structure Analysis
The crystal structure of p-nitrophenyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside was determined to understand its stereochemistry better. The ring adopts a 3C5 chair conformation, indicating that substituents' positioning significantly impacts the molecule's physical and chemical properties (Abboud, Toporek, & Horenstein, 1997).
Scientific Research Applications
Cyclodextrins and Their Applications
Cyclodextrins, a family of cyclic oligosaccharides composed of α-(1,4) linked glucopyranose subunits, have garnered significant attention for their versatile applications in various industries. These compounds form host–guest type inclusion complexes, altering the properties of the materials they complex with, thereby finding widespread use in pharmaceuticals, drug delivery systems, cosmetics, food and nutrition, textiles, and environmental protection. Cyclodextrins' negligible cytotoxic effects further enhance their appeal for industrial applications, particularly as drug carriers and in products requiring interaction with biological systems (E. D. Valle, 2004).
Pharmacological Potential of Isoflavone Glycosides
Isoflavone glycosides, like tectoridin (4',5,7-trihydroxy-6-methoxyisoflavone-7-O-β-D-glucopyranoside), exhibit significant biological and therapeutic potential, including anti-inflammatory, anti-platelet, anti-angiogenic, hepatoprotective, anti-tumor, estrogenic, antioxidant, and hypoglycemic activities. Found in the flower of Pueraria lobata, tectoridin's effectiveness against various human disorders underlines its importance in medicinal and healthcare systems, highlighting the role of such glycosides in developing treatments for a range of health conditions (D. Patel, 2022).
Advanced Oxidation Processes and Environmental Applications
Nitrophenols, including derivatives such as 4-nitrophenyl glucosides, are relevant in environmental science due to their formation and transformation under various conditions. Advanced oxidation processes (AOPs) have been employed to degrade compounds like acetaminophen, leading to the formation of various by-products including nitrophenols. These processes play a crucial role in water treatment technologies, showcasing the environmental relevance of nitrophenol derivatives in understanding pollutant degradation pathways and the effects of AOPs on water quality and safety (Mohammad Qutob et al., 2022).
Safety And Hazards
4-Nitrophenyl 6-O-(a-D-glucopyranosyl)-a-D-glucopyranoside is intended for research and development use only. It is not recommended for medicinal, household, or other uses3.
Future Directions
The future directions of 4-Nitrophenyl 6-O-(a-D-glucopyranosyl)-a-D-glucopyranoside are not clearly stated in the available resources. However, given its chemical structure, it could potentially be used in the development of new pharmaceuticals or as a building block in organic synthesis.
Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date. For a more detailed analysis, please refer to specific scientific literature or consult with a chemical expert.
properties
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO13/c20-5-9-11(21)13(23)15(25)17(31-9)29-6-10-12(22)14(24)16(26)18(32-10)30-8-3-1-7(2-4-8)19(27)28/h1-4,9-18,20-26H,5-6H2/t9-,10-,11-,12-,13+,14+,15-,16-,17+,18-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISCYUJSLZREARS-GSPJEIBNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitrophenyl 6-o-(a-D-glucopyranosyl)-b-D-glucopyranoside | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

